Zirconium hydroxide

説明

特性

IUPAC Name |

zirconium(4+);tetrahydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H2O.Zr/h4*1H2;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIMOVORXAUUQK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

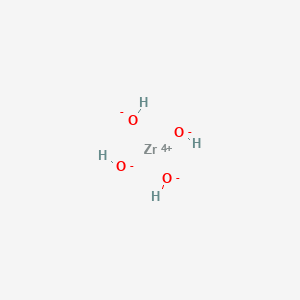

[OH-].[OH-].[OH-].[OH-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O4Zr, Zr(OH)4 | |

| Record name | Zirconium tetrahydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium_tetrahydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Zirconium(IV) hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065774 | |

| Record name | Zirconium hydroxide (Zr(OH)4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Zirconium hydroxide (Zr(OH)4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14475-63-9, 12688-15-2 | |

| Record name | Zirconium tetrahydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14475-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012688152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium hydroxide (Zr(OH)4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium hydroxide (Zr(OH)4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium tetrahydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zirconium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONIUM (IV) HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5YIC9E1JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies for Zirconium Hydroxide Materials

Precipitation-Based Synthesis Approaches for Zirconium Hydroxide (B78521)

Precipitation is a widely employed technique for the synthesis of zirconium hydroxide due to its relative simplicity and scalability. This method involves the formation of a solid this compound precipitate from a solution containing zirconium salts upon the addition of a precipitating agent. The properties of the resulting this compound are highly dependent on the specific precipitation conditions.

Controlled Precipitation Techniques for this compound Fabrication

Controlled precipitation aims to manipulate the nucleation and growth of this compound particles to achieve desired characteristics. A key parameter in this process is the pH of the reaction medium. The pH not only influences the precipitation yield but also dictates the particle size and the crystalline phase of the subsequent zirconia obtained after calcination. electrochemsci.orgmdpi.comresearchgate.net

For instance, studies have shown a direct correlation between the final pH of the precipitation and the resulting particle size. In one study, increasing the pH from 7.0 to 11.0 resulted in a slight increase in particle size from 11 nm to 14 nm. However, a sharp increase to 98 nm was observed when the pH was raised to 14.0. electrochemsci.org The pH also plays a crucial role in determining the crystalline phase of zirconia upon heat treatment. Precipitation at low pH values (e.g., 2.61) tends to favor the formation of the monoclinic phase of zirconia, while intermediate pHs (7.0-11.0) can lead to a mixture of monoclinic and tetragonal phases. electrochemsci.org

| Precipitation pH | Resulting Particle Size (nm) | Zirconia Crystal Phase after Calcination |

|---|---|---|

| 2.61 | ~11 | Monoclinic |

| 7.0 | Data not available | Monoclinic + Tetragonal |

| 11.0 | ~14 | Monoclinic + Tetragonal |

| 12 | Significantly different from pH 3 | Dependent on calcination temperature |

| 14.0 | ~98 | Monoclinic |

Co-precipitation Methods in this compound Composite Synthesis

Co-precipitation is a versatile extension of the precipitation method used to synthesize composite materials containing this compound and one or more other metal hydroxides. This technique involves the simultaneous precipitation of multiple cations from a solution. It is particularly useful for producing homogeneously mixed precursors for stabilized zirconia, where a dopant oxide is incorporated into the zirconia lattice to stabilize its tetragonal or cubic crystal structure at room temperature.

A common example is the synthesis of magnesia-stabilized zirconia (MSZ). mdpi.com In this process, an aqueous solution containing both zirconium oxychloride and magnesium chloride is treated with a base, such as ammonium (B1175870) hydroxide, to co-precipitate this compound and magnesium hydroxide. The resulting intimate mixture, after washing, drying, and calcination, yields a stabilized zirconia ceramic with enhanced properties. The co-precipitation method ensures a uniform distribution of the stabilizing agent within the zirconia matrix, which is crucial for the performance of the final ceramic product.

Homogeneous Precipitation Processes for this compound Formation

Homogeneous precipitation is a technique where the precipitating agent is generated in-situ throughout the solution, leading to a slow and uniform increase in pH. This gradual change promotes the formation of uniform, well-formed particles and can prevent the formation of gelatinous precipitates that are often difficult to filter and process.

Urea (B33335) is a commonly used reagent for the homogeneous precipitation of this compound. researchgate.net When a solution of a zirconium salt and urea is heated, the urea slowly hydrolyzes to produce ammonia (B1221849) and carbon dioxide. The ammonia gradually raises the pH of the solution, causing the uniform precipitation of this compound. This method has been shown to produce amorphous this compound with high surface areas, exceeding 148 m²/g. researchgate.net The resulting materials are often more easily filtered and washed compared to those produced by direct addition of a base.

Influence of Precursor Salts and Bases on this compound Precipitation

The choice of zirconium precursor salt and the precipitating base significantly impacts the properties of the synthesized this compound. Different precursor anions (e.g., chloride, nitrate (B79036), sulfate) can influence the nucleation and growth kinetics, as well as the degree of agglomeration of the precipitate.

Commonly used zirconium precursors include zirconyl chloride (ZrOCl₂), zirconium nitrate (Zr(NO₃)₄), and zirconium acetate (B1210297) (Zr(CH₃COO)₄). e3s-conferences.orgnih.gov The choice of precursor can affect the resulting crystal phase of the zirconia obtained after calcination. For instance, under certain hydrothermal synthesis conditions without alkaline addition, zirconyl nitrate precursor yielded exclusively the monoclinic phase of zirconia, while zirconium acetate and zirconyl chloride produced a mixture of monoclinic and tetragonal phases. e3s-conferences.org

The base used for precipitation also plays a role. Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) and weak bases like ammonium hydroxide (NH₄OH) are frequently employed. researchgate.net The nature of the cation from the base can also have an effect.

| Zirconium Precursor | Resulting Zirconia Crystal Phase | Tetragonal Phase Content (%) |

|---|---|---|

| Zirconyl Nitrate (ZrO(NO₃)₂) | Monoclinic | 0 |

| Zirconium Acetate (Zr(CH₃COO)₄) | Monoclinic + Tetragonal | 1.5 |

| Zirconyl Chloride (ZrOCl₂) | Monoclinic + Tetragonal | 5.3 |

Sol-Gel Routes for this compound Material Production

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials, including this compound, from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. The process involves the transition of a system from a liquid "sol" (mostly colloidal) into a solid "gel" phase.

Aqueous Sol-Gel Hydrolysis for this compound Nanoparticle Synthesis

Aqueous sol-gel methods for synthesizing this compound nanoparticles are of significant interest for industrial applications due to their simplicity and use of water as a solvent. researchgate.net In a typical aqueous sol-gel process, a zirconium precursor is hydrolyzed in a controlled manner to form a sol of this compound nanoparticles.

One such method involves the controlled hydrolysis of zirconium carbonate in nitric acid, followed by gentle heating at approximately 70°C. researchgate.net This process yields this compound nanoparticles. Subsequent drying of the concentrated sol at ambient temperature can produce transparent, colorless gels. researchgate.net Characterization of these materials has revealed the presence of plate-like nanoparticles with a width of approximately 2.8 ± 0.4 nm and a thickness of 0.5 ± 0.1 nm. researchgate.net These platelets are composed of stacked layers of two-dimensional "[Zr(OH)₄]n" sheets. researchgate.net

The sol-gel method offers excellent control over the particle size and morphology of the resulting this compound nanoparticles by careful adjustment of reaction parameters such as pH, temperature, and precursor concentration. nih.gov For example, in the sol-gel synthesis of zirconia nanoparticles, the pH of the solution and the subsequent annealing temperature have been shown to be critical factors in controlling the final particle size. dntb.gov.ua

| Parameter | Value |

|---|---|

| Synthesis Method | Controlled hydrolysis of zirconium carbonate in nitric acid |

| Particle Morphology | Plate-like |

| Particle Width (nm) | 2.8 ± 0.4 |

| Particle Thickness (nm) | 0.5 ± 0.1 |

| Underlying Structure | Stacked 2D "[Zr(OH)₄]n" sheets |

Globular Zirconium(IV) Hydroxide Formation via Sol-Gel Processes

The sol-gel process is a versatile method for synthesizing this compound with controlled morphology, particularly in the form of globular or spherical particles. This technique involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. A common route involves the electrolysis of an aqueous solution of zirconium(IV) chloride in a single-chamber electrolyzer. researchgate.net This electrolysis reduces the Cl/Zr atomic ratio to below 0.6, leading to the formation of a stable zirconium(IV) hydroxide sol. researchgate.net

The subsequent and crucial step is the gelation of sol droplets. This is typically achieved by dispersing the sol into an aqueous ammonia solution. researchgate.net The change in pH causes the sol droplets to transform into solid gel spheres. Following gelation, the spheres undergo a purification process to remove residual electrolytes and are then dried to yield globular zirconium(IV) hydroxide. researchgate.net This method allows for the production of spherically granulated materials, which are valuable in various applications, including as precursors for ceramic powders and ion-exchange materials. researchgate.net

The chemical reactions and the composition of the zirconium-containing compounds are key factors at each stage of the sol-gel process. Control over parameters such as the initial concentration of the zirconium salt, the electrolysis conditions, the gelation environment, and drying procedures is essential for obtaining uniform, spherical particles with desired properties. researchgate.net

Role of Organic Additives and Stabilizers in Sol-Gel this compound Synthesis

Organic additives and stabilizers play a critical role in the sol-gel synthesis of this compound and its subsequent conversion to zirconia, influencing particle size, phase stability, and morphology. These additives can prevent agglomeration and control the growth of nanoparticles. researchgate.netucf.edu

For instance, hydroxypropyl cellulose (B213188) (HPC) has been successfully used as a polymeric steric stabilizer in the sol-gel synthesis of non-agglomerated, spherical ZrO₂ particles from a this compound precursor. researchgate.netucf.edu The concentration and molecular weight of the HPC polymer, along with the ratio of water to alkoxide, are key parameters that affect the final nanocrystallite size and phase evolution. researchgate.net Similarly, other organic compounds like glucose and fructose (B13574) have been shown to have desirable effects on the crystallite size and crystal phase of zirconia derived from this compound gels. researchgate.netrsc.org

Organic acids are also employed to facilitate gelation. Citric acid, for example, can initiate the sol-gel transition in solutions of zirconium oxychloride in ethanol (B145695), leading to the formation of a rigid wet gel network through complex covalent and coordination bond interactions between the acid and zirconium ions. nih.gov This method avoids the use of more harmful chemicals like epoxides. nih.gov Sucrose has been used as a gelation agent in the synthesis of zirconia thin films, where it helps in the formation of a sol that is later converted into a xerogel. rsc.org The use of acetic acid as a chelating agent in a sol-gel technique has been reported for synthesizing monoclinic zirconia nanoparticles from a hydroxide precursor. rsc.org

The interaction between the organic stabilizer and the this compound nanoparticles is crucial. The adsorption behavior of a polymer like HPC on the nanoparticle surface, which is a function of synthesis parameters and calcination temperature, dictates the phase evolution of the resulting nanocrystalline ZrO₂. researchgate.net

Table 1: Influence of Organic Additives in Sol-Gel Synthesis

Carbonate-Containing Zirconium(IV) Hydroxide Preparation via Sol-Gel

The sol-gel method can be adapted to prepare specialized this compound materials, such as those containing carbonate groups. Carbonate-containing this compound has been synthesized with a carbon dioxide content of up to 0.5 mol per mole of ZrO₂. researchgate.net This material demonstrates significant potential for applications in sorption and separation processes. researchgate.net

The synthesis process can involve the controlled hydrolysis of a zirconium carbonate precursor in nitric acid, followed by gentle heating (e.g., at 70 °C) to produce this compound nanoparticles. acs.org This process yields transparent, colorless gels upon drying at ambient temperatures. acs.org The resulting material has been shown to possess a high sorption capacity for divalent cations like strontium (Sr²⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) ions. researchgate.net The sorption efficiency is influenced by factors such as the pH of the solution and the concentration of other electrolytes present. researchgate.net

Characterization of these materials has revealed the formation of platelet-like nanoparticles with a high degree of short-range ordering, composed of stacked layers of two-dimensional "[Zr(OH)₄]n" sheets. acs.org The presence of carbonate and other anions associated with the nanoparticles plays a role in maintaining the stability of the initial sol. acs.org

Hydrothermal and Solvothermal Synthesis of this compound

Hydrothermal and solvothermal methods are effective for synthesizing crystalline nanomaterials directly from solution at elevated temperatures and pressures. In the context of this compound, these methods typically involve the treatment of a zirconium precursor, often an amorphous hydrous zirconia or a zirconium salt solution, which first forms a hydroxide gel. This gel then crystallizes into zirconia under hydrothermal conditions. mdpi.comresearchgate.net

The synthesis is highly versatile, allowing for control over the crystal phase, size, and morphology of the final product by adjusting parameters such as temperature, pressure, reaction time, and the chemical composition of the solution. researchgate.net For example, zirconia nanoparticles in the form of spheres and cylinders have been obtained by varying the chemical prehistory of the initial this compound and the subsequent hydrothermal treatment conditions. researchgate.net The process often begins with the precipitation of this compound from a precursor like zirconium oxychloride (ZrOCl₂) using a base such as ammonium hydroxide. researchgate.net This hydroxide is then subjected to hydrothermal treatment. researchgate.net

Template-Assisted Hydrothermal Synthesis for this compound Porosity Control

Porosity is a critical property for materials used in catalysis, sorption, and sensing. Template-assisted hydrothermal synthesis offers a powerful strategy for controlling the porous structure of materials derived from this compound. This method utilizes structure-directing agents, such as surfactants or other organic molecules, to guide the assembly of the inorganic species into a desired architecture.

A notable example is the use of a rosin-based surfactant, dehydroabietyltrimethyl ammonium bromine (DTAB), in the hydrothermal treatment of ZrOCl₂ aqueous solutions. mdpi.com This approach has successfully produced well-dispersed, hollow cube-like zirconia particles. mdpi.com The surfactant is crucial for improving the dispersion and regularity of the particles, which initially form as a hydroxide precursor. mdpi.com Upon calcination, these hollow structures are preserved, resulting in a material with a large surface area (146.78 m²/g) and significant pore volume (0.23 cm³/g). mdpi.com

The template effectively creates a scaffold around which the this compound precipitates and crystallizes. Subsequent removal of the template, usually by calcination or solvent extraction, leaves behind a porous structure that is a negative replica of the template. This allows for the creation of materials with tailored pore sizes and distributions, including mesoporous structures. researchgate.netmembranetechnology.org

Influence of Hydrothermal Conditions on this compound Gel Properties

The properties of the final zirconia material are intrinsically linked to the characteristics of the this compound gel formed during the initial stages of hydrothermal synthesis. The conditions of the hydrothermal treatment—temperature, duration, pH, and precursor concentration—directly influence the dehydration, crystallization, and phase transformation of this gel. researchgate.netnih.gov

Thermal analysis of this compound gel shows that it undergoes continuous dehydration in a temperature range up to 500 °C. researchgate.net The decomposition often occurs in multiple stages. researchgate.net Hydrothermal conditions can affect the rate of this dehydration and the subsequent crystallization into different zirconia polymorphs (monoclinic, tetragonal, or cubic). nih.govnih.gov For example, studies have shown that hydrothermal loading can induce a tetragonal to monoclinic phase transformation at the surface of zirconia materials. nih.gov

The choice of precursor and the pH of the reaction medium are also critical. This compound precipitated at different pH values exhibits different crystallization behaviors upon heating. kaimosi.com Furthermore, the duration and temperature of the hydrothermal process influence the crystallite size and morphology of the resulting particles. researchgate.net Higher temperatures and longer reaction times generally lead to larger crystals and can promote the formation of more stable crystalline phases. researchgate.net

Table 2: Effect of Hydrothermal Conditions on Zirconia Properties

Novel and Shortened Synthesis Processes for this compound

Efficiency in chemical synthesis is a constant driver for innovation, leading to the development of novel and shortened routes for producing this compound. A significant advancement has been a process that eliminates intermediate acid leaching steps, thereby creating a more efficient and potentially more environmentally friendly method. icm.edu.plresearchgate.neticm.edu.pl

Traditionally, a common method to synthesize this compound (Zr(OH)₄) involves reacting sodium zirconate (Na₂ZrO₃) with hydrochloric acid (HCl) to produce zirconium oxychloride (ZOC or ZrOCl₂), which is then hydrolyzed using ammonium hydroxide (NH₄OH). icm.edu.pl This process is chemical-intensive and involves multiple stages. icm.edu.plresearchgate.net

A newer, shortened process synthesizes Zr(OH)₄ directly through the hydrolysis of sodium zirconate, which is obtained from the alkaline roasting of zircon minerals. icm.edu.plresearchgate.net This method bypasses the production of zirconium oxychloride altogether. icm.edu.pl The hydrolysis of Na₂ZrO₃ is carried out in a multistage stirred reactor at an elevated temperature, such as 70 °C. icm.edu.plresearchgate.net In one documented study, a 13-stage hydrolysis process using 4000 grams of feed and 890 liters of water yielded 2500 grams of Zr(OH)₄. icm.edu.plresearchgate.neticm.edu.pl This process successfully reduces impurities like silicon and sodium to very low levels. icm.edu.plicm.edu.pl Characterization of the product confirmed the formation of amorphous this compound, with the concentration of zirconium increasing significantly in the final stages. icm.edu.plresearchgate.net This direct hydrolysis route represents a successful effort to shorten and streamline the synthesis of this compound. icm.edu.plresearchgate.neticm.edu.pl

Hydrolysis of Sodium Zirconate for Efficient this compound Synthesis

A novel and more efficient method for synthesizing this compound involves the direct hydrolysis of sodium zirconate (Na₂ZrO₃), which is produced by the alkaline roasting of zircon minerals. rsc.orgicm.edu.pl This approach circumvents the traditional route that requires the use of hydrochloric acid to produce zirconium oxychloride as an intermediate, thereby offering a more streamlined and less chemical-intensive process. icm.edu.pl

The synthesis is typically carried out in a multistage process within a stirred reactor equipped with temperature control. icm.edu.pl A study detailing this method involved a 13-stage hydrolysis of 4000 grams of sodium zirconate feed in 890 liters of water at a constant temperature of 70°C. icm.edu.pluni-regensburg.de This process yielded 2500 grams of this compound. icm.edu.pluni-regensburg.de The multistage approach is crucial for the effective removal of impurities, primarily silicon and sodium. icm.edu.pl As the hydrolysis progresses through the stages, the pH of the solution decreases, which correlates with a reduction in the concentration of these impurities. icm.edu.pl For instance, silicon and sodium concentrations have been observed to decrease to as low as 23.98 µg/ml and 1.05 µg/ml, respectively, at a pH of 7.026. icm.edu.pl

The transformation of intermediate species is also pH-dependent. At a pH above 9, zirconyl hydroxide [ZrO(OH)₂] is formed, which then converts to this compound as the pH is lowered to below 7.5. icm.edu.pl This transformation can be monitored using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), which shows a characteristic shift in the wavenumber from 3623.4 cm⁻¹ to 3445.6 cm⁻¹, indicating the conversion of ZrO(OH)₂ to Zr(OH)₄. icm.edu.pl The final product is typically an amorphous form of this compound. icm.edu.pl

| Parameter | Value |

|---|---|

| Number of Hydrolysis Stages | 13 |

| Feed Material | Sodium Zirconate (Na₂ZrO₃) |

| Feed Amount | 4000 grams |

| Total Water Volume | 890 liters |

| Reaction Temperature | 70°C |

| Final pH | 7.026 |

| Yield of this compound | 2500 grams |

| Final Silicon Concentration | 23.98 µg/ml |

| Final Sodium Concentration | 1.05 µg/ml |

Electrochemical Synthesis and Electrodeposition of this compound Films

Electrochemical methods offer a versatile and controllable route for the synthesis of thin films of this compound and its derivatives. These techniques allow for the deposition of uniform coatings on conductive substrates with precise control over film thickness and morphology.

One such method is the electrochemically induced sol-gel deposition. nih.gov In this process, a conducting surface is immersed in a non-aqueous solution, such as 2-propanol, containing a zirconium alkoxide precursor like zirconium tetra-n-propoxide [Zr(OPr)₄]. nih.gov The application of a moderate positive or negative potential to the substrate in the presence of trace amounts of water catalyzes the hydrolysis and condensation of the precursor at the electrode surface, leading to the formation of a thin film. nih.gov The generation of solvated H⁺ ions at the anode (oxidative) or OH⁻ ions at the cathode (reductive) initiates the sol-gel process. nih.gov The thickness of the resulting amorphous film, typically in the range of 50-600 nm, can be precisely controlled by adjusting the magnitude and duration of the applied potential. nih.gov

Another approach involves the cathodic deposition of this compound from an aqueous solution containing zirconium ions. In this method, the local increase in pH at the cathode surface, due to the electrochemical reduction of water or other species to generate hydroxide ions, leads to the precipitation of this compound onto the substrate. acs.org This technique is particularly challenged by the competing hydrogen evolution reaction and the potential for the formation of non-adherent or powdery deposits. acs.org However, with careful control of the electrochemical parameters and solution chemistry, it is possible to form adherent this compound films.

Modulation of this compound Nanophase Morphology

The morphology of this compound at the nanoscale has a profound impact on its properties and performance in various applications. Consequently, significant research has been dedicated to developing methods for the precise control of nanophase morphology, including particle size, shape, and dimensionality.

A combined "bottom-up" and "top-down" approach has been developed to produce stable this compound nanoparticles. rsc.orguni-regensburg.deresearchgate.net This methodology involves an initial precipitation step (bottom-up), followed by a restructuring process (top-down). uni-regensburg.deresearchgate.net

The process begins with the addition of a base, such as sodium hydroxide, to an aqueous solution of a zirconium salt, like zirconyl chloride, to form a gelatinous precipitate of this compound. uni-regensburg.de This is the bottom-up synthesis of the hydroxide gel. researchgate.net Subsequently, if the initial molar ratio of hydroxide to zirconium(IV) species is kept below a certain threshold (e.g., less than 1), the precipitate undergoes a restructuring upon aging. uni-regensburg.de This top-down reorganization leads to the dissolution of the precipitate and the formation of a clear solution containing this compound nanoparticles. uni-regensburg.de During this rearrangement, the evolving structure forms a mass fractal that arises from the clustering of primary this compound nano-units. researchgate.net The final product of this combined approach is a stable colloidal solution of this compound nanoparticles. researchgate.net

The formation of anisotropic, or non-spherically shaped, this compound nanocrystals is of great interest as the shape of the nanoparticles can significantly influence their catalytic and surface properties. The control over the anisotropic growth can be achieved by manipulating the reaction conditions during the synthesis process.

One effective method for synthesizing anisotropic zirconia nanocrystals from an amorphous this compound precursor is the hydrothermal technique. rsc.orgnih.gov In this process, the reaction temperature and the presence of certain additives play a crucial role in directing the crystal growth. For instance, increasing the reaction temperature can facilitate the transformation of initially spherical nanoparticles into spindle- or rod-like structures. rsc.org

The chemical environment, particularly the presence of different anions, can also direct the anisotropic growth. The synergy between different anions in the reaction medium can promote the oriented attachment of primary nanoparticles, leading to the formation of elongated structures like nanorods. researchgate.net This mechanism, known as oriented attachment, is a key process in the anisotropic growth of nanostructures. researchgate.net By carefully selecting the precursor salts and additives, it is possible to control the aspect ratio and morphology of the resulting this compound nanocrystals.

The pH of the synthesis solution is a critical parameter that significantly influences the dimension and structure of this compound precursors. By adjusting the pH, it is possible to modulate the hydrolysis and condensation reactions of zirconium species in solution, thereby controlling the size, crystallinity, and phase composition of the resulting materials. rsc.orgresearchgate.netresearchgate.net

In the synthesis of this compound nanoparticles via precipitation, the pH of the medium affects the size and crystalline phase of the resulting particles upon subsequent treatment. researchgate.net For zirconia nanoparticles derived from hydroxide precursors, the crystallite size has been shown to vary with pH, with different pH values favoring the formation of either monoclinic or tetragonal phases of zirconia after calcination. researchgate.netresearchgate.net For example, one study found that the maximum crystallite size (15.13 nm) was observed for nanoparticles prepared at pH 8, while the minimum size (8.67 nm) was obtained at pH 10. researchgate.net Furthermore, a higher fraction of the tetragonal phase was present in nanoparticles synthesized at pH 6. researchgate.net

The pH also plays a crucial role in the transformation of zirconium species during hydrolysis. As mentioned in the context of sodium zirconate hydrolysis, zirconyl hydroxide [ZrO(OH)₂] is the predominant species at higher pH values, which then converts to this compound [Zr(OH)₄] as the pH is lowered. icm.edu.pl This structural change at the precursor stage has a direct impact on the properties of the final material. Adjusting the pH can also be used to control the de-agglomeration of nanoparticle suspensions, with lower pH values often leading to smaller particle sizes due to increased electrostatic repulsion between particles. uitm.edu.my

| pH | Resulting Crystalline Phase(s) of ZrO₂ | Observed Crystallite Size of ZrO₂ (nm) | Key Observation |

|---|---|---|---|

| Low pH (<2.61) | Monoclinic | ~11 | Favors single-phase monoclinic zirconia. researchgate.net |

| 6 | Monoclinic and Tetragonal | - | Higher fraction of tetragonal phase. researchgate.net |

| 7 | Tetragonal | - | Favors pure tetragonal zirconia. researchgate.net |

| 8 | Monoclinic and Tetragonal | 15.13 (maximum) | Largest crystallite size observed. researchgate.net |

| 10 | Monoclinic and Tetragonal | 8.67 (minimum) | Smallest crystallite size observed. researchgate.net |

| 11 | Monoclinic and Tetragonal | ~14 | Biphasic mixture. researchgate.net |

| 14 | Monoclinic | ~98 | Abrupt increase in particle size. researchgate.net |

Synthesis of Modified and Composite this compound Materials

To enhance the intrinsic properties of this compound and expand its range of applications, various strategies have been developed to create modified and composite materials. These approaches involve the incorporation of other elements or materials to impart new functionalities.

One common strategy is the synthesis of mixed metal oxides based on this compound. This can be achieved through co-precipitation methods, where salts of zirconium and another metal are precipitated together to form a composite hydroxide precursor. researchgate.net For example, zirconium-iron mixed oxides have been synthesized and supported on activated carbon for applications in water treatment. rsc.org Similarly, zirconia-based mixed oxides with metals like cerium, aluminum, and yttrium have been prepared using techniques such as sol-gel, hydrothermal, and co-precipitation methods. researchgate.netmdpi.comoaji.net

This compound can also be integrated with carbon-based nanomaterials to create advanced composites. Zirconia-carbon nanotube (CNT) nanocomposites have been successfully synthesized by the hydrothermal treatment of multi-walled carbon nanotubes in a solution of a zirconium precursor. researchgate.net This method facilitates the homogeneous distribution of zirconia nanoparticles on the sidewalls of the CNTs. researchgate.net Another example is the creation of graphene oxide-zirconia (GO-ZrO₂) nanohybrids, which have been explored as nanofillers for resin-based composites. nih.gov The synthesis of these materials often involves a sol-gel route to form the zirconia component in the presence of graphene oxide. nih.gov

Furthermore, this compound can be used as a coating to modify the surface of other materials. For instance, nano-zirconia fillers have been coated with a layer of this compound through chemical deposition to improve their compatibility with polymer matrices in dental resin composites. nih.gov This surface modification enhances the bonding between the filler and the resin, leading to improved mechanical properties of the composite material. nih.gov

Zirconium-Based Mixed Metal Hydroxides and Oxides

The synthesis of zirconium-based mixed metal hydroxides and oxides is a significant area of materials science, driven by the enhanced properties these materials exhibit compared to their single-component counterparts. Advanced methodologies focus on achieving homogeneous dispersion of the constituent metals at an atomic or nanoscale level, which in turn influences the material's surface area, thermal stability, and catalytic activity. researchgate.net

One prevalent method for creating zirconium-containing mixed metal hydroxides is co-precipitation . This technique has been successfully employed to synthesize multicomponent Layered Double Hydroxides (LDHs) with a hydrotalcite-like structure. researchgate.net For instance, M(II)/Al/Zr LDHs (where M(II) can be Mg, Ni, or Zn) have been obtained by co-precipitation at a constant pH of 10 from aqueous solutions of the corresponding metal nitrates. researchgate.net The incorporation of Zr4+ ions in place of Al3+ ions in the brucite-like layers can increase the lattice parameter due to the larger ionic radius of zirconium (0.072 nm for Zr4+ vs. 0.053 nm for Al3+). researchgate.net These LDH materials serve as precursors for mixed metal oxides with high specific surface areas and uniform metal dispersion. researchgate.net

Another advanced approach is the mechanochemical synthesis or ball milling, which offers a direct and simple route to produce mixed oxides. mdpi.com This solvent-free method involves milling precursors together, inducing chemical reactions and forming nanostructured materials. For example, mixed oxides composed of Fe3O4, ZrO2, and Al2O3 have been synthesized by milling metal nitrates with urea. mdpi.com The resulting materials exhibit high surface areas and increased acidity compared to the individual oxides. mdpi.com The textural properties of these mixed oxides are influenced by the molar ratios of the components; for instance, incorporating Al2O3 into a Zr-Fe oxide matrix can increase the surface area and create more micropores. mdpi.com

Single-source precursor methods provide a sophisticated route for fabricating homogeneous mixed-metal oxide films. nih.gov This strategy involves synthesizing molecular precursors that already contain the desired metals in a specific stoichiometric ratio. For example, novel zirconium-oxo cages containing transition metals like cobalt, iron, and copper have been synthesized and used to create catalytically active films. nih.gov The synthesis of these precursors, such as [Zr4O(EtO)15CoIICl] and [Zr4(O)2(EtO)16FeIII2Cl2], typically involves the solvothermal reaction of zirconium(IV) ethoxide with the corresponding metal chloride in ethanol. nih.gov These complex precursors can then be deposited to form thin films, ensuring a high degree of homogeneity.

The table below summarizes the textural properties of mixed oxides synthesized via a mechanochemical approach, demonstrating the influence of composition on the material's characteristics. mdpi.com

| Material | Zr/Fe Molar Ratio | Surface Area (m²/g) | Pore Diameter (nm) | Total Pore Volume (cm³/g) |

| ZrO₂ | - | 117 | 7.3 | 0.21 |

| Fe₃O₄ | - | 42 | 23.4 | 0.24 |

| ZrFeOx | 1:1 | >99% conversion* | 7.3 | 0.21 |

| ZrFeOx | 1:3 | 61 | 13.5 | - |

| AlZrFeOx (5) | - | >ZrFeOx | Reduced | Reduced |

| AlZrFeOx (10) | - | >ZrFeOx | Reduced | Reduced |

*Data represents catalytic conversion, indicating high activity, with textural properties noted as being close to bare ZrO₂. mdpi.com

Dispersion of this compound Nanoparticles on Low-Cost Supports

Dispersing this compound nanoparticles on low-cost, high-surface-area supports is a key strategy for developing advanced materials for applications such as catalysis and adsorption. The support material prevents the agglomeration of nanoparticles, preserving their high surface-area-to-volume ratio and enhancing their reactivity and stability. researchgate.net Common low-cost supports include silica (B1680970) (SiO2), alumina (B75360) (Al2O3), and titania (TiO2). researchgate.net

A primary challenge is to achieve a uniform dispersion of nanoparticles on the support surface. One effective method involves the controlled anchoring of zirconium complexes from solution onto the support. researchgate.net For this, the support should possess a high concentration of surface functional groups, such as hydroxyl groups, that can act as anchoring sites. researchgate.net this compound can exist as small particles (2–10 nm) in aqueous alcohol solutions, which can then be deposited onto a suitable support like γ-alumina. researchgate.net The process can be performed through methods like incipient wetness impregnation or adsorption from solution. researchgate.net Subsequent thermal treatment can affect the final size of the supported particles; for example, calcination at higher temperatures can lead to an increase in particle size due to diffusion and aggregation. researchgate.net

The interaction between the nanoparticle precursor and the support is crucial. For instance, the epitaxial growth of zirconia on titania suggests a strong interaction that can be beneficial for creating stable, well-dispersed particles. researchgate.net The choice of support significantly influences the properties of the final material. For example, when ceria-zirconia nano-oxides were dispersed on different supports, silica was found to be most effective at stabilizing the nanosized particles and retarding sintering during high-temperature treatments, followed by alumina and titania. researchgate.net

Another innovative technique for creating supported this compound materials is electrospinning . This method has been used to produce adsorbent fabrics by electrospinning slurries of this compound nanoparticles with a polymer binder like polyvinyl butyral (PVB). researchgate.net This process results in highly porous fabrics with a high content of this compound (up to 95 wt%), effectively dispersing the nanoparticles within a flexible, conformable fibrous matrix. researchgate.net

The table below presents research findings on the size of zirconia nanoparticles formed on a γ-Al2O3 support, illustrating the effect of preparation conditions. researchgate.net

| Preparation Method | Number of Impregnation Steps | Calcination Temperature (°C) | Resulting Particle Size (nm) |

| Impregnation | 1 | 500 | 3-10 |

| Impregnation | 3 | 500 | 3-10 |

| Impregnation | 3 | 600 | up to 20 |

Advanced Characterization Techniques and Spectroscopic Analysis in Zirconium Hydroxide Research

Structural and Morphological Analysis of Zirconium Hydroxide (B78521)

The physical form and crystalline nature of zirconium hydroxide are key determinants of its behavior. Techniques that can elucidate its structure from the atomic to the macroscopic level are therefore essential in its study.

X-Ray Diffraction (XRD) for this compound Crystalline Phase Identification

X-Ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. For this compound, XRD analysis is crucial for identifying its phase composition. As-precipitated this compound is often amorphous, meaning it lacks long-range crystalline order. nih.govjournalssystem.com This is typically observed as broad, diffuse peaks in the XRD pattern. researchgate.net

Upon thermal treatment (calcination), amorphous this compound undergoes crystallization. The process of oxide crystallization from amorphous this compound can begin at temperatures around 500°C. researchgate.net Calcination can lead to the formation of different crystalline phases of zirconium dioxide (ZrO₂), such as the tetragonal and monoclinic phases. researchgate.netscielo.org.co The presence of these phases is identified by characteristic diffraction peaks at specific 2θ angles. For instance, the tetragonal phase of ZrO₂ shows prominent peaks at approximately 30.25°, 35.10°, 50.41°, and 60.02° 2θ. scielo.org.co The monoclinic phase, on the other hand, is characterized by peaks around 28° and 31° 2θ, corresponding to the (-111) and (111) crystal planes, respectively. researchgate.net The relative intensities of these peaks allow for the quantification of the phase composition. Studies have shown that the calcination temperature significantly influences the resulting crystalline phases. For example, at 400°C, the material may be predominantly tetragonal with some monoclinic presence, while higher temperatures can favor the formation of the monoclinic phase. researchgate.netscielo.org.co

The crystallite size of the resulting zirconia nanoparticles can also be estimated from the broadening of the XRD peaks using the Scherrer equation. uni-regensburg.de Research has shown that crystallite sizes can be in the range of a few nanometers, with the size increasing with higher calcination temperatures. scielo.org.co

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructural and Nanostructural Investigation of this compound

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the microstructure and nanostructure of materials.

TEM offers higher resolution than SEM and is used to investigate the internal structure, size, and shape of nanoparticles. TEM analysis of this compound has revealed that it can consist of nanoparticles, with some studies reporting particle sizes of 3-5 nm in diameter that form larger aggregates. researchgate.net In other preparations, particle sizes of up to 100 nm with the presence of aggregates have been observed. nih.gov TEM is also crucial for observing the nanostructure of materials derived from this compound, such as zirconia nanoparticles, where it can confirm their size and dispersion. nih.gov For example, after calcination, TEM can show well-dispersed zirconia particles in the range of 30-50 nm. kaimosi.com

High-Resolution Transmission Electron Microscopy (HRTEM) in this compound Studies

High-Resolution Transmission Electron Microscopy (HRTEM) provides even greater detail than conventional TEM, allowing for the visualization of the atomic lattice of crystalline materials. In the context of this compound and its derivatives, HRTEM is instrumental in studying the crystallinity and identifying structural defects at the nanoscale.

HRTEM analysis has been used to confirm the amorphous nature of as-synthesized this compound gels. nih.gov For calcined samples, HRTEM can reveal the crystalline lattice of the resulting zirconia nanoparticles, providing evidence of their phase. For example, studies have shown the formation of tetragonal zirconia nanostructures with surfaces terminated by an amorphous hydration layer. kaimosi.com The point-to-point resolution of HRTEM, which can be as low as 0.17 nm, allows for detailed examination of the crystal structure. uni-regensburg.de This technique is particularly valuable for confirming the size and structure of nanoparticles, which is critical for understanding their properties. nih.govuni-regensburg.de

Atomic Force Microscopy (AFM) for this compound Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a material's surface topography. researchgate.netarxiv.org Unlike electron microscopy, AFM does not require a vacuum and can be operated in various environments.

In the study of zirconia-based materials derived from this compound, AFM is used to quantify surface roughness and visualize surface features at the micro and nanoscale. arxiv.orgresearchgate.netoamjms.eu The technique works by scanning a sharp tip attached to a cantilever across the sample surface; the deflection of the cantilever is measured to create a topographical map. afmworkshop.com AFM can reveal changes in surface morphology resulting from different treatments. tandfonline.com For example, it has been used to show that chemically polished zirconium surfaces consist of scallop-shaped troughs, and it allows for the quantification of their depth and diameter. tandfonline.com The images produced by AFM are a convolution of the tip geometry and the surface features, with the tip's radius of curvature being a limiting factor for resolution. nanoandmore.com

Small-Angle X-Ray Scattering (SAXS) for this compound Nanoparticle Dimensions

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the size, shape, and distribution of nanoparticles and larger structural features in a material. acs.org The technique measures the elastic scattering of X-rays at very small angles from the incident beam, which contains information about electron density fluctuations in the sample. uni-regensburg.de

For this compound, SAXS can be used to probe the structure of nanoparticle aggregates in solution and in solid form. acs.org Studies have used SAXS to investigate the evolution of this compound xerogels, revealing information about the size of monomer units and the fractal nature of the aggregates. uni-regensburg.de The scattering profile can indicate whether the particles have a mass fractal or surface fractal arrangement. uni-regensburg.de For instance, research has shown that at certain pH levels, this compound xerogels exhibit surface fractal behavior. uni-regensburg.de SAXS is also capable of determining the dimensions of platelike nanoparticles, as has been demonstrated for this compound sols where platelets with a width of 2.8 ± 0.4 nm and a thickness of 0.5 ± 0.1 nm were identified. acs.org

Spectroscopic Probes of this compound Surface Chemistry

The surface of this compound is reactive and plays a critical role in its applications, such as in catalysis and sorption. Various spectroscopic techniques are employed to investigate the chemical species and bonding environments present on its surface.

Spectroscopic methods are essential for understanding the surface chemistry of this compound, which governs its interaction with other molecules. acs.orgntis.gov Techniques like Fourier Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) provide detailed information about the surface functional groups and elemental composition.

FTIR spectroscopy is widely used to identify the chemical bonds present in a material. In this compound research, FTIR helps to characterize the hydroxide groups (OH) and water molecules on the surface. journalssystem.comcapes.gov.br For example, FTIR spectra can distinguish between different polymorphs of zirconia (t-ZrO₂ and m-ZrO₂) formed after calcination of this compound. kaimosi.com The technique has also been used to confirm the presence of a this compound coating on zirconia fillers. nih.gov

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It has been employed to study the crystallization of this compound and the phase transformations of zirconia. kaimosi.comcapes.gov.br Raman analysis has shown that triflate can be adsorbed on a zirconia surface as a tridentate ligand. kaimosi.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. icm.edu.pl XPS has been used to study the surface of this compound and its derivatives, confirming the oxidation state of zirconium (Zr⁴⁺). nih.govicm.edu.pl It can also detect surface contaminants and changes in surface chemistry upon interaction with other substances. For example, XPS has been utilized to analyze the surface of this compound after exposure to sulfur dioxide, revealing the formation of sulfites and sulfates. acs.org

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a specific application of FTIR that is particularly suited for studying powdered samples and their surface reactions with gases. kennesaw.edu DRIFTS has been instrumental in investigating the interaction of various gases, like SO₂, with this compound powder, showing how the presence of water can significantly alter the decomposition products on the surface. acs.org

These spectroscopic techniques, often used in combination, provide a comprehensive picture of the surface chemistry of this compound, which is fundamental to understanding its reactivity and performance in various applications. ntis.govdtic.mil

Interactive Data Table: Advanced Characterization Techniques for this compound

| Technique | Information Provided | Typical Findings for this compound |

| X-Ray Diffraction (XRD) | Crystalline phase identification, crystallite size. | Amorphous in as-precipitated form; transforms to tetragonal and/or monoclinic ZrO₂ upon calcination. researchgate.netscielo.org.coresearchgate.net |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape, and aggregation. | Shows amorphous crystal structures and agglomerates of particles. journalssystem.comijaser.orgresearchgate.net |

| Transmission Electron Microscopy (TEM) | Nanoparticle size, shape, and internal structure. | Reveals nanoparticles, often in the range of 3-100 nm, sometimes forming larger aggregates. nih.govresearchgate.netnih.gov |

| High-Resolution TEM (HRTEM) | Atomic lattice imaging, crystallinity at the nanoscale. | Confirms amorphous nature of gels and shows crystalline lattice of ZrO₂ nanoparticles after calcination. nih.govkaimosi.com |

| Atomic Force Microscopy (AFM) | 3D surface topography, surface roughness. | Quantifies surface features and roughness of zirconia-based materials derived from the hydroxide. arxiv.orgresearchgate.nettandfonline.com |

| Small-Angle X-Ray Scattering (SAXS) | Nanoparticle dimensions, shape, and distribution. | Determines size and fractal nature of nanoparticle aggregates and dimensions of platelike particles. uni-regensburg.deacs.org |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of chemical bonds and functional groups. | Characterizes surface OH groups and distinguishes between ZrO₂ polymorphs. journalssystem.comnih.govkaimosi.com |

| Raman Spectroscopy | Vibrational modes, phase identification. | Complements FTIR in studying crystallization and phase transformations. kaimosi.comcapes.gov.br |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical and electronic state. | Confirms Zr⁴⁺ oxidation state and analyzes surface chemical changes. nih.govacs.orgicm.edu.pl |

| Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) | Surface reactions with gases on powdered samples. | Investigates decomposition of gases on the this compound surface. acs.orgkennesaw.edu |

Fourier Transform Infrared Spectroscopy (FTIR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for this compound Surface Species

FTIR and DRIFTS are powerful tools for identifying surface functional groups on this compound. The infrared spectrum of this compound typically displays broad absorption bands corresponding to O-H stretching vibrations of hydroxyl groups and water molecules. For instance, bands around 3315 cm⁻¹ and 1629 cm⁻¹ are characteristic of OH vibrations in this compound. scielo.org.mx The broadness of these peaks suggests the presence of various types of hydroxyl groups, including bridging and terminal hydroxyls, as well as physically adsorbed water. researchgate.net

DRIFTS, being a surface-sensitive technique, is particularly useful for monitoring changes in surface species in real-time under different conditions. dtic.mil Studies have shown that the intensity of hydroxyl peaks can change with thermal treatment, indicating dehydration and dehydroxylation processes. rsc.org For example, an increase in the intensity of peaks at 3245 cm⁻¹ and in the 1320–1896 cm⁻¹ range under certain conditions can be attributed to surface hydroxyl species. rsc.org The presence of nitrate (B79036) ions or surface carbonate groups, often from precursors or atmospheric exposure, can also be detected in the FTIR spectra. researchgate.net

Raman Spectroscopy for Vibrational and Structural Analysis of this compound

Raman spectroscopy provides complementary information to FTIR, offering insights into the vibrational and structural properties of this compound. Amorphous this compound typically exhibits a broad Raman band, for instance, a band at 560 cm⁻¹ is indicative of its amorphous nature. scielo.org.mx This technique is highly sensitive to the structural ordering of the material.

Upon thermal treatment, the evolution of crystalline phases from amorphous this compound can be monitored. For example, the appearance of Raman bands corresponding to the tetragonal phase of zirconia (t-ZrO₂) signifies the onset of crystallization. scielo.org.mxresearchgate.net The intensity and position of these bands can provide information on the degree of crystallinity and the specific crystalline phase present. scielo.org.mx Raman spectroscopy is also instrumental in distinguishing between different polymorphs of zirconia, such as the tetragonal and monoclinic phases, which have distinct Raman signatures. kns.org

X-Ray Photoelectron Spectroscopy (XPS) for this compound Surface Elemental Composition and Chemical States

XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the elements on the surface of this compound. wikipedia.org The XPS spectrum of this compound shows peaks corresponding to zirconium, oxygen, and often carbon from adventitious contamination.

The Zr 3d spectrum is characterized by a doublet, Zr 3d₅/₂ and Zr 3d₃/₂, with binding energies that are indicative of the +4 oxidation state of zirconium. researchgate.netthermofisher.com For instance, the deconvolution of the Zr 3d spectra often results in two peaks at approximately 182 eV and 184 eV, corresponding to Zr 3d₅/₂ and Zr 3d₃/₂, respectively. researchgate.net The O 1s spectrum can be deconvoluted to identify different oxygen species, such as those in Zr-O bonds, hydroxyl groups (Zr-OH), and adsorbed water. researchgate.net Analysis of the O 1s spectrum can reveal binding energies in the range of 529.7 to 529.9 eV for Zr-O and 531.7 to 531.9 eV for Zr-OH. researchgate.net XPS can also detect the presence of surface defects and reduced zirconium species. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Speciation Analysis (e.g., ¹⁴N NMR)

NMR spectroscopy is a powerful technique for studying the local chemical environment and speciation of various nuclei within a material. indianastate.edu In the context of this compound research, NMR can provide insights into the nature of different species present, particularly when specific isotopes are involved.

For instance, ¹⁴N NMR has been used to investigate the speciation of nitrate anions in this compound sols. acs.org These studies have revealed that the majority of nitrate anions are not directly coordinated to the zirconium surface but are closely associated with the nanoparticles, separated by layers of coordinated water molecules. acs.org This information is crucial for understanding the stability of this compound sols. While ¹H NMR can provide information about hydroxyl groups and water molecules, solid-state NMR techniques can be employed to study the structure of the solid material itself. chemrxiv.org

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Structure of this compound

EXAFS is a technique that probes the local atomic structure around a specific element, providing information on bond distances, coordination numbers, and the type of neighboring atoms. mat-cs.com This is particularly valuable for amorphous materials like this compound, where long-range order is absent. mst.edu

EXAFS studies on this compound have provided a structural model based on the two-dimensional linking of tetrameric zirconium units. psu.edursc.org These units are thought to involve a combination of both hydroxo- and oxo-bonds, as well as bound water molecules. psu.edursc.org The analysis of the Zr K-edge EXAFS can reveal the Zr-O and Zr-Zr bond distances and coordination numbers, offering a detailed picture of the short-range order within the amorphous network. mst.eduresearchgate.net A significant reduction in the amplitude of the second peak in the Fourier transform, corresponding to the Zr-Zr correlation, is a characteristic feature of the amorphous nature of this compound. mst.edu

Electron Paramagnetic Resonance (EPR) for Morphological and Defect Studies in this compound

EPR, also known as Electron Spin Resonance (ESR), is a spectroscopic technique used to study materials with unpaired electrons, such as paramagnetic centers and defects. wiley-vch.de In the study of this compound and its transformation products, EPR can provide information on the morphological and structural behavior, as well as the nature of defects. researchgate.net

EPR studies have been used to investigate the presence of paramagnetic defects in zirconia, the product of this compound calcination. researchgate.net These defects can include Zr³⁺ ions and oxygen vacancies, which can be present in the bulk or at the surface of the material. researchgate.net The EPR signal is sensitive to the local environment of the paramagnetic center, allowing for the differentiation between various types of defects. researchgate.netresearchgate.net For instance, signals with specific g-tensor values can be attributed to Zr³⁺ ions in different coordination environments. researchgate.net

Thermal Analysis of this compound Transformations

Thermal analysis techniques are essential for understanding the transformations that this compound undergoes upon heating, including dehydration, dehydroxylation, and crystallization.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are commonly used to study these processes. A typical TGA curve for this compound shows multiple weight loss steps. taylorandfrancis.com The initial weight loss, occurring at temperatures up to around 120°C, is generally attributed to the removal of physically adsorbed water. taylorandfrancis.com A more significant weight loss at higher temperatures, for example between 120°C and 410°C, corresponds to the dehydroxylation of this compound and its transformation into zirconium oxide (zirconia). taylorandfrancis.com The total mass loss can vary depending on the water content of the initial material. researchgate.netresearchgate.net

DTA curves reveal the thermal events associated with these transformations. A broad endothermic peak at lower temperatures corresponds to the desorption of water. shd.org.rs A sharp exothermic peak at higher temperatures, often observed between 350°C and 460°C, is characteristic of the crystallization of amorphous zirconia into its tetragonal phase. researchgate.netakjournals.com The exact temperature of this exotherm can be influenced by the synthesis conditions of the this compound. taylorandfrancis.com Further exothermic peaks at even higher temperatures may indicate secondary crystallization or phase transformations, such as the transition from the tetragonal to the monoclinic phase of zirconia. taylorandfrancis.comjmst.org

The following table summarizes typical thermal events observed during the analysis of this compound:

| Temperature Range (°C) | Technique | Observation | Interpretation |

| Room Temperature - 120/130 | TGA/DTA | Weight loss, Endothermic peak | Removal of physically adsorbed water taylorandfrancis.comshd.org.rs |

| 120 - 410 | TGA | Significant weight loss | Dehydroxylation and transformation to zirconia taylorandfrancis.com |

| 350 - 460 | DTA | Sharp exothermic peak | Crystallization of amorphous zirconia to tetragonal phase researchgate.netakjournals.com |

| > 450 | DTA | Minor exothermic peak | Secondary crystallization or phase transformation (e.g., tetragonal to monoclinic) taylorandfrancis.com |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis techniques used to study the thermal decomposition and phase transitions of this compound.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA reveals distinct weight loss steps. The initial weight loss, typically occurring from room temperature to around 120-200°C, is attributed to the removal of physisorbed and residual water and solvents. taylorandfrancis.comcambridge.org A more significant weight loss at higher temperatures, often between 120°C and 410°C, corresponds to the dehydroxylation process, where the hydroxide groups are removed as water, leading to the transformation of this compound into zirconium oxide (zirconia). taylorandfrancis.com The total weight loss observed in TGA can be used to calculate the water content in the original this compound sample. cambridge.org For instance, in one study, the weight loss for pristine Zr(OH)₄ was found to be 24% when heated from 30 to 800 °C. researchgate.net

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies exothermic (heat releasing) and endothermic (heat absorbing) processes. In the study of this compound, DSC curves often show an endothermic peak corresponding to the decomposition of zirconium nitrate hydroxide hydrate (B1144303) and the formation of amorphous zirconia. nju.edu.cn Exothermic peaks observed at higher temperatures are typically associated with the crystallization of amorphous zirconia into its tetragonal or monoclinic phases. taylorandfrancis.comcapes.gov.br For example, a major exotherm at 362°C has been attributed to the hydroxide-to-oxide transformation, followed by a minor peak at 453°C for secondary crystallization. taylorandfrancis.com The crystallization temperature can be influenced by factors such as mechanical treatment (ball-milling) of the this compound precursor. capes.gov.br

The combination of TGA and DSC provides a powerful tool for understanding the thermal behavior of this compound, including its decomposition pathway and the formation of various zirconia phases. nju.edu.cnedp-open.org

Table 1: Thermal Analysis Data for this compound and Related Materials

| Sample | Technique | Key Findings | Reference |

| Pristine Zr(OH)₄ | TGA | 24% weight loss from 30 to 800 °C. | researchgate.net |

| Zr(OH)₄/GO Nanocomposite | TGA | 17% weight loss from 30 to 800 °C. | researchgate.net |

| This compound Particles | TGA | Two weight loss steps: room temp to 120°C (water/solvent removal) and 120°C to 410°C (transformation to zirconia). | taylorandfrancis.com |

| This compound Particles | DTA | Major exotherm at 362°C (hydroxide-to-oxide transformation) and minor peak at 453°C (secondary crystallization). | taylorandfrancis.com |

| Ball-milled Zr(OH)₄ | DSC | Two exothermic peaks for samples milled for 1, 3, and 9 hours, indicating heterogeneity. One exothermic peak for samples milled for 35 and 60 hours. | capes.gov.br |

| Zirconium Nitrate Hydroxide Hydrate | TG-DSC | Endothermic peak corresponding to decomposition and formation of amorphous zirconia. Exothermic peaks at 304 and 465 °C. | nju.edu.cn |

Temperature-Programmed Desorption (TPD) for this compound Active Site Characterization

Temperature-Programmed Desorption (TPD) is a crucial technique for characterizing the nature, quantity, and strength of active sites on the surface of this compound and its derivatives. google.com This method involves adsorbing a probe molecule onto the material's surface at a specific temperature, followed by heating the sample at a controlled rate and monitoring the desorption of the probe molecule using a detector, often a mass spectrometer.

The choice of probe molecule depends on the type of active sites to be investigated. For instance, ammonia (B1221849) (NH₃) or pyridine (B92270) are commonly used to probe acidic sites, while carbon dioxide (CO₂) is used to characterize basic sites. researchgate.net Propylamine TPD can also be employed to measure acid loading. google.com

The TPD profile, a plot of the desorbed molecule's signal versus temperature, provides valuable information. The temperature at which desorption peaks occur is related to the strength of the active sites; higher desorption temperatures indicate stronger binding and thus stronger acid or basic sites. google.com The area under the desorption peak can be quantified to determine the concentration of active sites. google.com

In the context of this compound research, TPD helps in understanding how preparation methods and modifications, such as sulfation or doping, affect the surface acidity or basicity, which is critical for catalytic applications. For example, TPD of CO₂ on zirconia derived from this compound showed desorption over a wide temperature range (300-700 K), indicating the presence of both weak and strong basic sites. researchgate.net Similarly, TPD of n-butane on sulfated zirconia revealed information about the reactive sites for isomerization reactions. mpg.de

Table 2: TPD Studies on Zirconium-Based Materials

| Material | Probe Molecule | Key Findings | Reference |

| Zirconia from Zr(OH)₄ | CO₂ | Desorption observed between 300-700 K, indicating a range of basic site strengths. | researchgate.net |

| Sulfated Zirconia | n-butane | Butene was the most abundant desorbing species, with a peak at 430 K for the more active catalyst. | mpg.de |

| WOx/ZrO₂ | 2-propanamine | Revealed dehydrogenation sites on ZrO₂, Brønsted-acid sites on monolayer WOx, and oxidation sites at higher WOx coverages. | mdpi.com |

| Silicon Doped Zirconium Oxide | Propylamine | Acid loading of at least 170 µmol/g was measured. | google.com |

Surface Area and Porosity Assessment of this compound Materials

The surface area and porosity of this compound are critical physical properties that significantly influence its performance in applications such as catalysis and adsorption. These characteristics are typically determined through gas adsorption analysis.

Brunauer–Emmett–Teller (BET) Surface Area Analysis of this compound

The Brunauer–Emmett–Teller (BET) method is the most common technique for determining the specific surface area of porous materials. acs.org It involves the physical adsorption of a gas, usually nitrogen, onto the surface of the material at cryogenic temperatures (typically 77 K). By analyzing the amount of gas adsorbed at different relative pressures, the BET theory allows for the calculation of the monolayer capacity, which is then used to determine the total surface area.

Amorphous this compound can exhibit high surface areas, often in the range of 300 to 420 m²/g. google.comuchile.cl The synthesis method and subsequent treatments play a crucial role in determining the final surface area. For example, factors like the final pH of precipitation can be varied to obtain zirconium hydroxides with specific surface areas ranging from 60 to 300 m²/g. kaimosi.com Aging the precipitate has also been shown to increase the surface area of the resulting zirconia nanoparticles. scielo.org.za

Nitrogen Adsorption–Desorption Isotherms for this compound Pore Structure

Nitrogen adsorption–desorption isotherms provide detailed information about the pore structure of this compound. The shape of the isotherm curve can be classified according to the IUPAC nomenclature, which relates the isotherm type to the material's pore characteristics (microporous, mesoporous, or macroporous).

For many this compound-derived materials, Type IV isotherms are observed, which are characteristic of mesoporous materials. scielo.br The presence of a hysteresis loop between the adsorption and desorption branches of the isotherm is also indicative of mesoporosity. The shape of the hysteresis loop can provide further insights into the pore geometry. For instance, a well-defined Type E hysteresis loop suggests pores with a narrow size distribution. uchile.cl

Total Pore Volume and Average Pore Size Determination in this compound

The nitrogen adsorption–desorption data are also used to calculate the total pore volume and the average pore size. The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., p/p° = 0.9814). google.com Amorphous this compound can have a large total pore volume, with typical values ranging from 0.78 to 1.18 cm³/g. google.com

The average pore size can be calculated from the BET surface area and the total pore volume. More detailed information about the pore size distribution can be obtained using methods like the Barrett-Joyner-Halenda (BJH) analysis, which is applied to the desorption branch of the isotherm. google.com this compound materials can be synthesized to have specific average pore sizes, for example, between 5 nm and 15 nm. google.com

Table 3: Textural Properties of this compound and Derived Materials

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference |

| Amorphous this compound | 380-420 | 0.78-1.18 | 5-15 | google.com |

| Commercial Hydrous Zirconia (HZ-MEI) | 400 | 0.24 | 2.4 | uchile.cl |

| Sol-gel Hydrous Zirconia (HZ-SG) | 419 | 0.35 | 3.2 | uchile.cl |

| ZrO₂ from Aged Zr(OH)₄ | 72 | 0.13 | - | scielo.org.za |

| Zirconia Heat-Treated at 400°C (r=4) | - | - | - | scielo.br |

| Zr-Intercalated Montmorillonite (Zr-Mt) | - | 0.324 | Mesoporous | researchgate.net |

Elemental and Compositional Analysis of this compound

Determining the elemental and compositional makeup of this compound is essential for verifying its purity and stoichiometry. Various analytical techniques are employed for this purpose.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are powerful techniques for quantitative elemental analysis. nih.gov They can be used to determine the concentration of zirconium and other elements, including potential impurities or dopants. For example, ICP-MS has been used to analyze the elemental composition of zirconia dental implants, identifying the main components (Zr, Y, Al) as well as various impurities. nih.gov ICP-OES is also used for elemental analysis in modified zirconia catalysts. kaimosi.com